Cas no 186759-56-8 (3,4-Pyrrolidinediol,2-(hydroxymethyl)-, (2R,3R,4S)-rel-)

3,4-Pyrrolidinediol,2-(hydroxymethyl)-, (2R,3R,4S)-rel- structure
186759-56-8 structure
Product Name:3,4-Pyrrolidinediol,2-(hydroxymethyl)-, (2R,3R,4S)-rel-
CAS No:186759-56-8
MF:C5H12ClNO3
MW:169.606680870056
CID:114900
PubChem ID:13784504
Update Time:2025-04-18

3,4-Pyrrolidinediol,2-(hydroxymethyl)-, (2R,3R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • 3,4-Pyrrolidinediol,2-(hydroxymethyl)-, (2R,3R,4S)-rel-
    • (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
    • 1,4-Dideoxy-1,4-imino-DL-ribitol
    • rel-(2R,3R,4S)-2-(Hydroxymethyl)-3,4-pyrrolidinediol
    • 101399-04-6
    • SCHEMBL2562496
    • W-202962
    • (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
    • 186759-56-8
    • 1,4-dideoxy-1,4-imino-d-xylitol hydrochloride
    • (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
    • (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diolhydrochloride
    • 52019-89-3
    • 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, (2R,3R,4S)-rel-
    • Inchi: 1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5+;/m1./s1
    • InChI Key: PZGVJCJRMKIVLJ-UZKLXKKNSA-N
    • SMILES: Cl.O[C@@H]1[C@H](CN[C@@H]1CO)O

Computed Properties

  • Exact Mass: 169.0505709g/mol
  • Monoisotopic Mass: 169.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 72.7Ų

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